molecular formula C12H14O2 B13078951 2-methyl-1-phenylCyclobutanecarboxylic acid

2-methyl-1-phenylCyclobutanecarboxylic acid

Cat. No.: B13078951
M. Wt: 190.24 g/mol
InChI Key: QJJUETHUUBXFNN-UHFFFAOYSA-N
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Description

2-methyl-1-phenylCyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O2 It is a cyclobutane derivative, characterized by a phenyl group and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenylCyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1-phenylcyclobutanone with a suitable carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenylCyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-methyl-1-phenylCyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-phenylCyclobutanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-phenylCyclobutanone
  • 2-methyl-1-phenylCyclobutanol
  • 2-methyl-1-phenylCyclobutylamine

Uniqueness

2-methyl-1-phenylCyclobutanecarboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-9-7-8-12(9,11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

QJJUETHUUBXFNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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